2-Bromo-5-chlorobiphenyl
Overview
Description
2-Bromo-5-chlorobiphenyl is a chemical compound with a molecular weight of 267.55 . It is a halogenated biphenyl derivative that has been found to have a wide range of applications in the field of chemistry and biology.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H8BrCl/c13-12-7-6-10 (14)8-11 (12)9-4-2-1-3-5-9/h1-8H
. The average mass is 267.549 Da and the monoisotopic mass is 265.949768 Da . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Reactivity
- In a study by Nazeer et al. (2020), 2-Bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized through Pd-catalyzed Suzuki cross-coupling reactions. These derivatives were analyzed for their electronic and non-linear optical properties, indicating potential applications in materials science and photonics (Nazeer et al., 2020).
Photocatalytic Degradation
- Hong et al. (1998) investigated the photocatalytic degradation of 2-chlorobiphenyl in water using TiO2 under simulated solar irradiation. This study provides insights into the environmental applications of halogenated biphenyl compounds in removing organic pollutants through photocatalysis (Hong et al., 1998).
Electrocatalytic Hydrodechlorination
- Research by Yang et al. (2007) focused on the electrocatalytic hydrodechlorination of 4-chlorobiphenyl using a palladized nickel foam cathode, highlighting the potential of electrochemical methods in the dechlorination and detoxification of halogenated organic compounds (Yang et al., 2007).
Chemical Synthesis and Biological Activity
- Popat et al. (2004) synthesized 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives and evaluated their antitubercular and antimicrobial activities, showcasing the potential use of bromo-chlorobiphenyl compounds in developing new therapeutic agents (Popat et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-chloro-2-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHUAXLYGCBSEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.